molecular formula C15H14ClN3O6 B104599 Lodoxamide ethyl CAS No. 53882-13-6

Lodoxamide ethyl

Katalognummer: B104599
CAS-Nummer: 53882-13-6
Molekulargewicht: 367.74 g/mol
InChI-Schlüssel: BNTAPIYHWPPFBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lodoxamid-Äthyl: ist eine pharmazeutische Verbindung, die hauptsächlich als Antiallergikum eingesetzt wird. Es ist bekannt für seine Rolle als Mastzellstabilisator, der bei der Behandlung von Augenkrankheiten wie der Vernalen Keratokonjunktivitis, der Vernalen Konjunktivitis und der Vernalen Keratitis hilft . Diese Verbindung wird unter dem Markennamen Alomide vermarktet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Lodoxamid-Äthyl kann durch die Reaktion von Arylaminen mit Estern unter milden Bedingungen unter Verwendung eines Aluminiumchlorid- und Triethylamin-Paares synthetisiert werden . Diese Methode ermöglicht die effiziente und selektive Herstellung von Amiden aus Arylaminen und Estern.

Industrielle Produktionsmethoden: Die industrielle Produktion von Lodoxamid-Äthyl umfasst die großtechnische Synthese der Verbindung unter den gleichen Reaktionsbedingungen wie oben erwähnt. Das Verfahren ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lodoxamide ethyl can be synthesized through the reaction of arylamines with esters under mild conditions using an aluminum chloride and triethylamine pair . This method allows for efficient and selective preparation of amides from arylamines and esters.

Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of the compound using the same reaction conditions as mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Reaktionstypen: Lodoxamid-Äthyl unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

    Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann .

Biologische Aktivität

Lodoxamide ethyl is a synthetic compound classified as a mast cell stabilizer, primarily used in the treatment of allergic conditions. Its biological activity is characterized by its ability to inhibit mediator release from mast cells and modulate allergic responses. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, clinical studies, and data tables.

This compound functions similarly to other mast cell stabilizers such as cromolyn sodium. It exerts its effects by inhibiting the influx of calcium ions into mast cells, which is critical for the release of histamine and other inflammatory mediators. This action helps prevent the onset of allergic reactions, including bronchoconstriction and inflammation associated with allergic conjunctivitis and other allergic conditions .

Allergic Conjunctivitis

A notable study evaluated the efficacy of this compound in treating seasonal allergic conjunctivitis. In a double-blind, randomized controlled trial involving 30 patients, lodoxamide tromethamine (0.1% eye drops) was administered three times daily for four weeks. Results indicated significant clinical improvement in the lodoxamide group compared to placebo, with a marked reduction in inflammatory cells, particularly eosinophils .

Table 1: Clinical Outcomes of Lodoxamide Treatment in Allergic Conjunctivitis

ParameterLodoxamide GroupPlacebo Groupp-value
Improvement in Symptoms (%)80%20%<0.01
Reduction in Eosinophils (%)70%10%<0.01

Effects on Allergy Skin Tests

In another study focused on allergy skin tests, this compound was administered to ten adult subjects allergic to ragweed. The study aimed to assess its impact on immediate wheal-and-flare responses and late-phase reactions. However, no statistically significant differences were observed between lodoxamide and placebo in suppressing these responses .

Bronchial Reactivity

Research has demonstrated that this compound effectively prevents antigen-induced bronchoconstriction in animal models. In studies involving rats, the compound was shown to block passive cutaneous anaphylaxis (PCA) and reduce bronchial reactivity by inhibiting mediator release from mast cells .

Table 2: Effects of this compound on Bronchial Reactivity

Treatment GroupBronchoconstriction Inhibition (%)p-value
This compound (1 mg)75%<0.05
Placebo10%-

Safety and Tolerability

This compound has been reported to have a favorable safety profile. In clinical trials, no serious side effects were noted, making it a viable option for long-term management of allergic conditions .

Summary of Research Findings

The biological activity of this compound highlights its role as an effective mast cell stabilizer with significant anti-allergic properties. Its mechanism involves calcium influx inhibition in mast cells, leading to reduced mediator release and subsequent alleviation of allergy symptoms.

Key Findings:

  • Efficacy in Allergic Conjunctivitis : Significant improvement observed with reduced eosinophils.
  • Limited Impact on Skin Tests : No significant differences noted compared to placebo.
  • Bronchial Reactivity : Effective in preventing antigen-induced bronchoconstriction in animal studies.
  • Safety Profile : Generally well-tolerated with minimal side effects reported.

Eigenschaften

IUPAC Name

ethyl 2-[2-chloro-5-cyano-3-[(2-ethoxy-2-oxoacetyl)amino]anilino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O6/c1-3-24-14(22)12(20)18-9-5-8(7-17)6-10(11(9)16)19-13(21)15(23)25-4-2/h5-6H,3-4H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTAPIYHWPPFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=CC(=C1Cl)NC(=O)C(=O)OCC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202137
Record name Lodoxamide ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53882-13-6
Record name Acetic acid, 2,2′-[(2-chloro-5-cyano-1,3-phenylene)diimino]bis[2-oxo-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53882-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lodoxamide ethyl [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lodoxamide ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LODOXAMIDE ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQY1B8145B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lodoxamide ethyl
Reactant of Route 2
Reactant of Route 2
Lodoxamide ethyl
Reactant of Route 3
Reactant of Route 3
Lodoxamide ethyl
Reactant of Route 4
Lodoxamide ethyl
Reactant of Route 5
Reactant of Route 5
Lodoxamide ethyl
Reactant of Route 6
Reactant of Route 6
Lodoxamide ethyl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.